molecular formula C23H21N3O4S B4833061 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B4833061
M. Wt: 435.5 g/mol
InChI Key: NYPUKKPHWGQSOV-XSFVSMFZSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused bicyclic core incorporating thiazole and triazole rings. The structure features a (5E)-2-butoxybenzylidene substituent at position 5 and a phenyl acetate group at position 2 (Fig. 1).

Synthesis: The compound is synthesized via a condensation reaction between 1,2,4-triazole-5-thiol derivatives and substituted maleimides in acetic acid, followed by purification through recrystallization . Spectral characterization (FT-IR, $^1$H NMR) confirms the presence of key functional groups, including the benzylidene double bond (C=O stretch at ~1680 cm$^{-1}$) and acetate ester (C=O at ~1740 cm$^{-1}$) .

Biological Relevance: Thiazolo-triazole derivatives are widely studied for antimicrobial activity. The butoxy and benzylidene moieties are hypothesized to disrupt microbial cell membranes or inhibit enzyme systems .

Properties

IUPAC Name

[2-[(5E)-5-[(2-butoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-3-4-13-29-18-11-7-5-9-16(18)14-20-22(28)26-23(31-20)24-21(25-26)17-10-6-8-12-19(17)30-15(2)27/h5-12,14H,3-4,13H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPUKKPHWGQSOV-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves the condensation of 2-butoxybenzaldehyde with a thiazole-triazole intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cyclization Reactions

The thiazolo[3,2-b] triazole core undergoes intramolecular cyclization under microwave irradiation to form fused heterocyclic systems. For example, treatment with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) at 120°C facilitates S-alkylation, followed by cyclization to yield thiazolo-triazinone derivatives .

Reaction Conditions Reagents Product Yield
Microwave irradiation (150 W)Ethyl 2-chloroacetoacetate7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives 72–85%

This reaction is regioselective, with cyclization occurring at the N2-position of the triazole ring, as confirmed by X-ray crystallography .

Hydrolysis of the Acetate Ester

The phenyl acetate group is susceptible to hydrolysis under basic conditions. For instance, refluxing with aqueous sodium hydroxide (NaOH) in ethanol cleaves the ester bond, producing the corresponding phenolic derivative.

Reaction Conditions Reagents Product pH Time
Reflux in ethanol (80°C)2M NaOH2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-...phenol124–6 h

Oxidation Reactions

The thiazolo-triazole system participates in oxidation reactions. Exposure to hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur atom in the thiazole ring, forming a sulfoxide derivative.

Reagent Oxidized Site Product Solubility
30% H₂O₂ in CH₃COOHThiazole sulfurSulfoxide analogSoluble in DMSO

Nucleophilic Substitution

The electron-deficient triazole ring undergoes nucleophilic substitution at the C3 position. For example, reaction with hydrazine hydrate replaces the acetoxy group with a hydrazine moiety:

Compound+NH2NH22-[(5E)-5-(2-butoxybenzylidene)-6-oxo-...phenyl hydrazide+CH3COO\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-...phenyl hydrazide} + \text{CH}_3\text{COO}^-

Reagent Temperature Product Yield
Hydrazine hydrate60°CHydrazide derivative68%

Alkylation and Acylation

The triazole nitrogen atoms are sites for alkylation. Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields N-methylated derivatives :

Reagent Base Product Reaction Time
CH₃IK₂CO₃N-methyl-thiazolo-triazole12 h

Similarly, acylation with acetyl chloride introduces acetyl groups at the nitrogen sites.

Photochemical Reactions

The benzylidene moiety undergoes [2+2] photocycloaddition under UV light (λ = 365 nm), forming cyclobutane derivatives. This reaction is stereospecific and depends on the conjugation of the π-system .

Conditions Product Quantum Yield
UV light (365 nm), 6 hCyclobutane-fused thiazolo-triazole0.45

Biological Activity-Linked Reactions

In pharmacological studies, the compound reacts with cyclooxygenase (COX) enzymes via hydrogen bonding and π-π stacking interactions, inhibiting COX-2 selectively (IC₅₀ = 0.8 μM) .

Target Interaction Type IC₅₀
COX-2Hydrogen bonding, π-π0.8 μM

Comparative Reactivity with Analogues

The table below compares the reactivity of this compound with structurally similar derivatives:

Compound Reaction with H₂O₂ Hydrolysis Rate (k, s⁻¹)
2-[(5E)-5-(4-butoxy-3-methoxybenzylidene)-...phenyl acetateSlower oxidation2.1 × 10⁻³
2-[(5E)-5-(2-butoxybenzylidene)-...phenyl acetateFaster oxidation5.7 × 10⁻³

Electron-withdrawing substituents on the benzylidene group increase hydrolysis and oxidation rates .

Stability Under Storage Conditions

The compound remains stable in inert atmospheres (N₂ or Ar) but degrades in humid environments:

Condition Degradation Products Half-Life
25°C, 75% humidityPhenolic derivative, acetic acid14 days
4°C, anhydrousNo degradation>1 year

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole and triazole derivatives exhibit significant antimicrobial properties. The compound has shown promise against various bacterial strains and fungi. For instance, studies have demonstrated that similar thiazolo-triazole compounds possess antibacterial and antifungal activities due to their ability to inhibit key metabolic pathways in microorganisms .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Compounds containing thiazole and triazole moieties are known to interact with cellular targets involved in cancer proliferation. Preliminary studies have indicated that derivatives can induce apoptosis in cancer cell lines by triggering mitochondrial pathways .

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption characteristics when administered orally. Studies on related thiazole derivatives indicate that they exhibit reasonable bioavailability and metabolic stability, which are critical for effective therapeutic use .

Case Study 1: Antimicrobial Efficacy

A study published in the World Journal of Pharmaceutical Research highlighted the synthesis and evaluation of thiazolidinedione derivatives, which share structural similarities with the compound of interest. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on triazole derivatives, researchers reported that compounds similar to 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate exhibited cytotoxic effects on various cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents targeting specific oncogenic pathways .

Potential Applications in Drug Development

Given its promising biological activities, this compound could be further explored for:

  • Development of new antibiotics targeting resistant strains.
  • Creation of novel anticancer therapies , particularly for tumors exhibiting resistance to conventional treatments.
  • Exploration as an anti-inflammatory agent , as some thiazole derivatives have shown potential in modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

  • The 2-chlorobenzylidene substituent in introduces electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation.
  • The indolylidene group in adds planar rigidity, possibly affecting binding to hydrophobic enzyme pockets .

Key Findings :

  • The target compound shows broad-spectrum activity, likely due to the balanced lipophilicity of the butoxy group and the acetate’s metabolic stability .
  • The 2-chlorobenzylidene analog exhibits superior potency (MIC = 4–8 μg/mL) against Gram-positive bacteria, attributed to the electron-withdrawing chlorine enhancing target binding .
  • The indolylidene derivative demonstrates moderate activity, suggesting the indole moiety may reduce solubility or introduce steric hindrance .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 1,2,4-triazole-5-thiol derivatives with appropriate aldehydes (e.g., 2-butoxybenzaldehyde) in glacial acetic acid for 2 hours, followed by recrystallization from ethanol . Optimization variables include:

  • Solvent choice : Polar solvents (e.g., acetic acid) enhance reaction rates due to improved solubility of intermediates.
  • Temperature : Reflux conditions (~110–120°C) are critical for achieving high yields.
  • Catalysts : Acidic conditions (e.g., acetic acid) promote imine formation.

Q. Table 1: Reaction Conditions for Synthesis

ParameterTypical RangeImpact on Yield
SolventGlacial acetic acidHigh polarity → faster kinetics
Reaction Time2–4 hoursProlonged time → risk of side products
Temperature100–120°C (reflux)Essential for cyclization

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazolo-triazole core (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguity, particularly the (5E)-configuration of the benzylidene moiety .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .

Q. Table 2: Key NMR Signals

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic (benzylidene)7.8–8.2Doublet
Thiazole-CH6.9–7.1Singlet

Q. How can researchers identify and mitigate common impurities during synthesis?

Methodological Answer: Impurities often arise from incomplete cyclization or oxidation byproducts. Strategies include:

  • Recrystallization : Use ethanol or methanol to remove unreacted starting materials .
  • HPLC-PDA Analysis : Detect trace impurities (e.g., maleimide intermediates) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can advanced structural elucidation techniques resolve stereochemical uncertainties in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determines the (5E)-configuration of the benzylidene group and planar geometry of the thiazolo-triazole system .
  • Density Functional Theory (DFT) : Validate experimental NMR data by comparing computed vs. observed chemical shifts .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in structure-activity studies?

Methodological Answer: Contradictions may arise from assay variability or differential binding modes. Mitigation strategies:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines .
  • Molecular Docking : Compare interactions with target enzymes (e.g., bacterial dihydrofolate reductase vs. human kinases) .

Q. What experimental frameworks evaluate the environmental fate of this compound?

Methodological Answer: Adopt tiered approaches from Project INCHEMBIOL :

Lab Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and soil sorption (OECD 106).

Field Studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.

Q. Table 3: Environmental Persistence Metrics

ParameterTest MethodTypical Half-Life
Hydrolysis (pH 7)OECD 11148–72 hours
Soil SorptionOECD 106 (Koc)150–200 L/kg

Q. What degradation products form under oxidative conditions, and how are they characterized?

Methodological Answer: Oxidative degradation (e.g., H2O2/UV) yields:

  • Sulfoxide derivatives : Identified via LC-HRMS (m/z +16 Da shift).
  • Cleavage products : Aromatic aldehydes detected by GC-MS .
    Mitigation : Stabilize formulations with antioxidants (e.g., BHT) .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions (e.g., HOMO localization on the triazole ring) .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

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